N-(sec-butyl)-3-methylbenzamide N-(sec-butyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0850436
InChI: InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14)
SMILES: CCC(C)NC(=O)C1=CC(=CC=C1)C
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-(sec-butyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC0850436

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-(sec-butyl)-3-methylbenzamide -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-butan-2-yl-3-methylbenzamide
Standard InChI InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14)
Standard InChI Key JQFCKFDTTYHZKH-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C1=CC(=CC=C1)C
Canonical SMILES CCC(C)NC(=O)C1=CC=CC(=C1)C

Introduction

Chemical Structure and Basic Properties

N-(sec-butyl)-3-methylbenzamide consists of a 3-methylbenzene ring with an amide linkage to a sec-butyl group. The compound has the molecular formula C₁₂H₁₇NO, similar to its structural isomer N-(tert-butyl)-3-methylbenzamide . Based on analogous compounds, its molecular weight is approximately 191.27 g/mol .

Physical and Chemical Properties

Drawing from data available for similar benzamide derivatives, the following physicochemical properties can be attributed to N-(sec-butyl)-3-methylbenzamide:

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Estimated XLogP32.8-3.1
Estimated Topological Polar Surface Area~29.1 Ų
Physical State at Room TemperatureLikely solidBased on similar compounds

Structural Comparison with Related Compounds

N-(sec-butyl)-3-methylbenzamide shares structural similarities with several compounds that have been more extensively studied, allowing for comparative analysis.

Comparison with Isomeric and Related Benzamides

CompoundStructural DifferenceMolecular WeightXLogP3Reference
N-(sec-butyl)-3-methylbenzamideReference structure191.27 g/molEst. 2.8-3.1-
N-(tert-butyl)-3-methylbenzamidetert-butyl instead of sec-butyl191.27 g/mol3.1
N-isobutyl-3-methylbenzamideisobutyl instead of sec-butyl191.27 g/mol2.8
N-(sec-butyl)-2-methylbenzamideMethyl at position 2 instead of 3191.27 g/molSimilar to reference
3,4,5-trihydroxy-N-sec-butyl-benzamideAdditional hydroxyl groups at positions 4 and 5HigherLower (more hydrophilic)

The structural variations among these compounds, particularly the position of the methyl group on the benzene ring and the configuration of the butyl moiety, significantly influence their three-dimensional structures, which in turn affects their physical properties and potential biological activities.

Spectroscopic Characterization

The structural elucidation and confirmation of N-(sec-butyl)-3-methylbenzamide would typically involve multiple spectroscopic techniques.

Predicted Interactions and Reactivity

Chemical Reactivity

As an amide, N-(sec-butyl)-3-methylbenzamide would be expected to exhibit the following reactivity:

  • Hydrolysis: Resistant to mild hydrolysis but susceptible to cleavage under strong acidic or basic conditions

  • Reduction: Reducible to the corresponding amine using strong reducing agents

  • Functional Group Transformations: The methyl group on the benzene ring could undergo oxidation or other transformations

Intermolecular Interactions

The compound possesses several structural features that influence its interactions:

  • Hydrogen Bonding: The amide group can participate in hydrogen bonding as both donor and acceptor

  • π-π Interactions: The aromatic ring can engage in π-stacking interactions

  • Hydrophobic Interactions: The sec-butyl and 3-methyl groups contribute to hydrophobic properties

Research Gaps and Future Directions

Despite the potential importance of N-(sec-butyl)-3-methylbenzamide, several research gaps remain:

  • Comprehensive Characterization: Complete spectroscopic and crystallographic data are needed

  • Biological Activity Profiling: Systematic evaluation of biological activities, particularly in comparison to the studied analogues

  • Optimization of Synthesis: Development of high-yielding, environmentally friendly synthesis routes

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect physicochemical and biological properties

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